molecular formula C8H7BrO B1265738 2'-Bromoacetophenone CAS No. 2142-69-0

2'-Bromoacetophenone

Cat. No. B1265738
CAS RN: 2142-69-0
M. Wt: 199.04 g/mol
InChI Key: PIMNFNXBTGPCIL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2'-Bromoacetophenone and its derivatives involves several key strategies, including bromination, chlorination, and acylation reactions. For instance, Yang Feng-ke (2004) described the synthesis of Bromo-2′,4′-dichloroacetophenone, a derivative, through bromization, chlorination, and acylation from glacial acetic acid and m-dichlorobenzene, achieving a yield of 70%. The structure was confirmed by NMR and IR spectra analysis (Yang Feng-ke, 2004). Additionally, novel methods for synthesizing α-bromoacetophenones have been reported by Hao Wei-ran (2010), offering a less environmentally polluting approach suitable for large-scale production, with yields reaching up to 94% (Hao Wei-ran, 2010).

Molecular Structure Analysis

The molecular structure of 2'-Bromoacetophenone derivatives, such as the di-brominated derivative of 2′-amino­acetophenone, has been elucidated using various spectroscopic techniques. The solid-state conformation, for example, was found to be consistent with solution conformations of related compounds (L. Baker, B. Copp, & C. Rickard, 2001).

Chemical Reactions and Properties

2'-Bromoacetophenone undergoes a variety of chemical reactions due to the presence of the bromine atom, which serves as an active site for further chemical modifications. For example, it has been used in the synthesis of aryl esters through a Cu(ii)-mediated reaction, demonstrating its versatility in organic synthesis (Swagata Baruah, S. Borthakur, & S. Gogoi, 2017).

Scientific Research Applications

Enzyme Activity and Interaction

2'-Bromoacetophenone has been utilized as an affinity reagent for human aldehyde dehydrogenase, a significant enzyme in the metabolism of aldehydes. Studies have shown its specific interaction with this enzyme, identifying Glu-268 and Cys-302 residues as key interaction points. This specificity aids in understanding the enzyme's structure and function (Abriola et al., 1987), (Abriola, MacKerell & Pietruszko, 1990).

Spectroscopic and Physicochemical Properties

Research has explored the impact of biofield energy treatment on 4-bromoacetophenone. Studies include examining changes in crystallite size, melting point, thermal degradation temperature, and spectral properties using methods like X-ray diffraction, thermogravimetric analysis, and Fourier transform infrared spectroscopy. These studies contribute to our understanding of how external energies might influence chemical properties (Trivedi et al., 2015).

Organic Synthesis and Reactions

2'-Bromoacetophenone is significant in organic synthesis. Its uses include the conversion to 2-fluoroacetophenone using solid-phase reagents, demonstrating its versatility in organic transformations. This example provides insights into alternative synthetic routes and the utility of different reagents in organic chemistry (Pohl & Schwarz, 2008).

DNA Interactions

This compound has been investigated for its potential in photoinduced DNA cleavage. Studies on 4'-bromoacetophenone derivatives have demonstrated their ability to generate monophenyl radicals, which can abstract hydrogen atoms, leading to DNA strand cleavage. This research provides valuable insights into novel mechanisms for DNA interaction and potential therapeutic applications (Wender & Jeon, 1999), (Jeon & Wender, 2001).

Antioxidant Effects

The 2-bromo-4'-nitroacetophenone variant has been found to extend the lifespan of C. elegans, with research indicating its antioxidant effects. This finding is particularly significant as it opens up potential avenues for exploring new antioxidants and understanding their mechanisms of action (Han, 2018).

Safety And Hazards

2’-Bromoacetophenone is toxic by inhalation, ingestion, and skin absorption . It is a severe eye irritant . It reacts slowly with metals causing mild corrosion . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

2’-Bromoacetophenone is employed in the selective derivatization of cytosine moieties for the determination of global DNA methylation by reversed phase high performance liquid chromatography with spectrofluorimetric detection . It has found wide applications in organic synthesis including the syntheses of indolizines, pyridines, dihydrofuran derivatives, etc .

properties

IUPAC Name

1-(2-bromophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO/c1-6(10)7-4-2-3-5-8(7)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIMNFNXBTGPCIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90175690
Record name 2'-Bromoacetophenone
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Molecular Weight

199.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Bromoacetophenone

CAS RN

2142-69-0
Record name 2′-Bromoacetophenone
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Record name 2'-Bromoacetophenone
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Record name 2'-Bromoacetophenone
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Record name 2'-Bromoacetophenone
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Record name 2'-bromoacetophenone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,340
Citations
S Gogoi - Synlett, 2010 - thieme-connect.com
2-Bromoacetophenone (C8H7BrO, mp 48–51 C), also known in the literature either as w-bromoacetophenone or phenacyl bromide, is a crystalline powder with a very sharp odor. It is a …
Number of citations: 1 www.thieme-connect.com
S Ramalingam, P Anbusrinivasan… - Spectrochimica Acta Part A …, 2011 - Elsevier
… In this work, the experimental and theoretical spectra of 4-chloro-2-bromoacetophenone (4C2BAP) are studied. FT-IR and FT-Raman spectra of title molecule have been recorded in the …
Number of citations: 41 www.sciencedirect.com
SR Ma, Q Tong, ZX Zhao, L Cong, JB Yu, J Fu… - Analytical and …, 2019 - Springer
… In this study, we developed an innovative LC-MS/MS approach for the targeted quantitative determination of seven SCFAs by 2-bromoacetophenone (BP) derivatization, which has …
Number of citations: 23 link.springer.com
A Lopez Torres, E Yanez Barrientos, K Wrobel… - Analytical …, 2011 - ACS Publications
… The original idea of this work was to employ 2-bromoacetophenone as a fluorescent tag of cytosine moieties for the determination of global DNA methylation by HPLC-FLD (…
Number of citations: 83 pubs.acs.org
Y Yamamoto, T Tanase, K Sugano - Journal of organometallic chemistry, 1995 - Elsevier
The reaction of Co 2 (XylNC) 8 (Xyl = 2,6-Me 2 C 6 H 3 ) with 2-bromoacetophenone gave 2,3-bis(2,6-xylyl)imino-5-phenyl-2,3-dihydrofuran (1a) and the cobalta-azacyclopentane …
Number of citations: 2 www.sciencedirect.com
V Zaharia, A Silvestru, P Verite, M Vlassa, S Imre… - meta, 2008 - bch.ro
The condensation reaction of 2-phenyl-thiazol-4-carbaldehyde with 2-bromoacetophenone was performed in basic catalysis, resulting in a mixture of 2, 3-epoxy-1-phenyl-3-(2-phenyl-…
Number of citations: 2 bch.ro
AE Ivanova, OG Khudina, YV Burgart… - Russian Chemical …, 2019 - Springer
… of K 2 CO 3 proceeds regioselectively to give S, O-disubstituted pyrimidines as the major products and S,N-isomers as the minor ones, whereas the use of 2-bromoacetophenone as an …
Number of citations: 3 link.springer.com
AD MacKerell Jr, RS MacWright, R Pietruszko - Biochemistry, 1986 - ACS Publications
… Results from the incubation of E2 with 2 and 4 equiv of 14C-labeled 2-bromoacetophenone in the presence of 1 mM NAD showed 1.96 molecules of bromoacetophenone bound …
Number of citations: 40 pubs.acs.org
T Erdoğan - Celal Bayar University Journal of Science, 2018 - dergipark.org.tr
… In this study, it was aimed to investigate the reaction of 2-bromoacetophenone with various azole derivatives, such as imidazole, benzimidazole, 1,2,4-triazole and benzotriazole …
Number of citations: 3 dergipark.org.tr
A Parkinson, DE Ryan, PE Thomas, DM Jerina… - Journal of Biological …, 1986 - Elsevier
… inactivate cytochrome P-450c, whereas 2-bromoacetophenone (removal of the nitro group) … was Substitution of the bromoacetyl group of 2-bromoacetophenone with a phenyl group (2-…
Number of citations: 22 www.sciencedirect.com

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